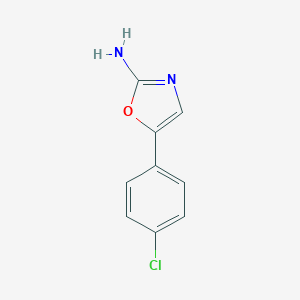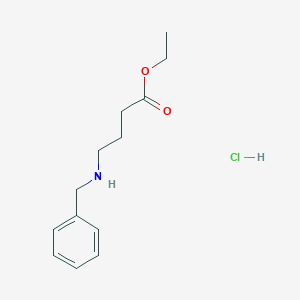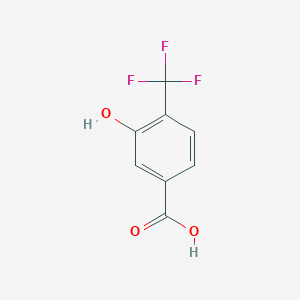
3-hydroxy-4-(trifluoromethyl)benzoic Acid
Vue d'ensemble
Description
3-hydroxy-4-(trifluoromethyl)benzoic Acid is a type of benzoic acid that has a trifluoromethyl group and a hydroxy group attached to the benzene ring . It is used as a building block in various chemical reactions .
Synthesis Analysis
This compound can be synthesized via N,N′-dicyclohexylcarbodiimide coupling in dry N,N-dimethylformamide .Molecular Structure Analysis
The molecular formula of 3-hydroxy-4-(trifluoromethyl)benzoic Acid is C8H5F3O3 . It consists of a benzene ring with a carboxylic acid group, a trifluoromethyl group, and a hydroxy group attached to it .Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it is used in the synthesis of salicylanilide 4-(trifluoromethyl)benzoates . It can also act as an internal standard during the ultra trace analysis of fluorinated aromatic carboxylic acids by GC/MS method .Physical And Chemical Properties Analysis
The molecular weight of 3-hydroxy-4-(trifluoromethyl)benzoic Acid is 206.12 . The boiling point is approximately 305.5±42.0°C at 760 mmHg .Applications De Recherche Scientifique
Antifungal Agent
- Summary of the Application: The compound “3-hydroxy-4-(trifluoromethyl)benzoic Acid” has been studied for its potential as an antifungal agent . In a study, eighteen salicylanilide esters with 4-(trifluoromethyl)benzoic acid were synthesized and assayed in vitro as potential antimycotic agents against eight fungal strains .
- Methods of Application or Experimental Procedures: The synthesis and analytical data of these compounds were presented in the study. They were assayed in vitro against eight fungal strains, along with their parent salicylanilides . However, the specific experimental procedures and technical details were not provided in the search results.
- Results or Outcomes: The antifungal activity of these derivatives was not uniform, and molds showed a higher susceptibility with minimum inhibitory concentrations (MIC) ≥ 0.49 µmol/L than yeasts (MIC ≥ 1.95 µmol/L) . The most active salicylanilide was N-(4-bromophenyl)-4-chloro-2-hydroxybenzamide and among esters, the corresponding 2-(4-bromophenylcarbamoyl)-5-chlorophenyl 4-(trifluoromethyl) benzoate exhibited the lowest MIC of 0.49 µmol/L .
Synthesis of Salicylanilide Benzoates
- Summary of the Application: The compound “4-(trifluoromethyl)benzoic acid” has been used in the synthesis of salicylanilide 4-(trifluoromethyl)benzoates .
- Methods of Application or Experimental Procedures: The synthesis was carried out via N,N′-dicyclohexylcarbodiimide coupling in dry N,N-dimethylformamide . However, the specific experimental procedures and technical details were not provided in the search results.
- Results or Outcomes: The synthesized salicylanilide 4-(trifluoromethyl)benzoates were likely used for further research or applications, but the specific results or outcomes were not provided in the search results .
Internal Standard in GC/MS Analysis
- Summary of the Application: “4-(trifluoromethyl)benzoic acid” has been used as an internal standard during the ultra trace analysis of fluorinated aromatic carboxylic acids by GC/MS method .
- Methods of Application or Experimental Procedures: The compound was likely added to the sample before analysis to ensure the accuracy and reliability of the GC/MS analysis . However, the specific experimental procedures and technical details were not provided in the search results.
- Results or Outcomes: The use of “4-(trifluoromethyl)benzoic acid” as an internal standard would have helped to improve the accuracy and reliability of the GC/MS analysis . However, the specific results or outcomes were not provided in the search results.
Solubility and Permeability Improvement in Drug Delivery
- Summary of the Application: A salt of a similar compound, “3,4,5-trifluorobenzoic acid”, has been used to improve the solubility and permeability of naftopidil in benign prostatic hyperplasia treatment .
- Results or Outcomes: The use of “3,4,5-trifluorobenzoic acid” as a salt form helped to improve the solubility and permeability of naftopidil, which could potentially enhance its therapeutic efficacy .
Synthesis of Anticancer Drugs
- Summary of the Application: “3,4,5-Trifluorobenzoic acid” has been used as a synthetic building block for dibenzoate esters type anticancer drugs .
- Results or Outcomes: The use of “3,4,5-trifluorobenzoic acid” in the synthesis of dibenzoate esters could potentially lead to the development of new anticancer drugs .
Safety And Hazards
Propriétés
IUPAC Name |
3-hydroxy-4-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O3/c9-8(10,11)5-2-1-4(7(13)14)3-6(5)12/h1-3,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSMIPAVTZJPHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40449252 | |
| Record name | 3-hydroxy-4-(trifluoromethyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydroxy-4-(trifluoromethyl)benzoic Acid | |
CAS RN |
126541-87-5 | |
| Record name | 3-hydroxy-4-(trifluoromethyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-4-(trifluoromethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

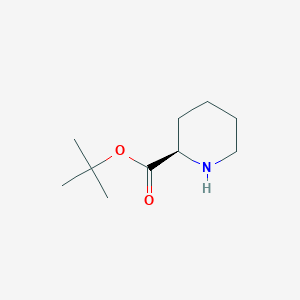
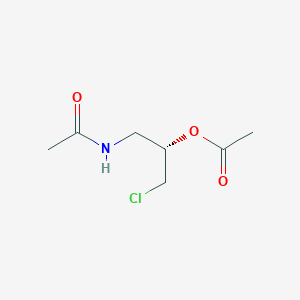
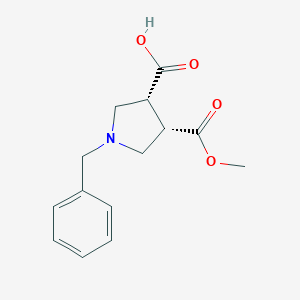
![9-(4-Phenylphenyl)-10-[10-(4-phenylphenyl)anthracen-9-yl]anthracene](/img/structure/B180369.png)
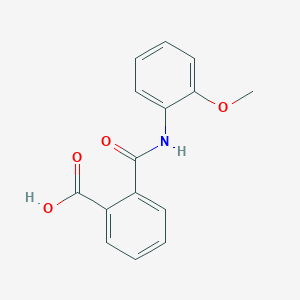
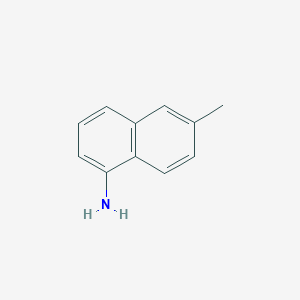
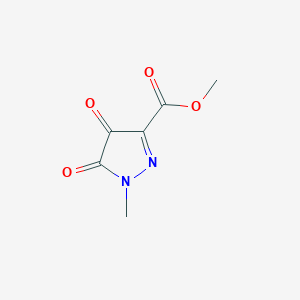
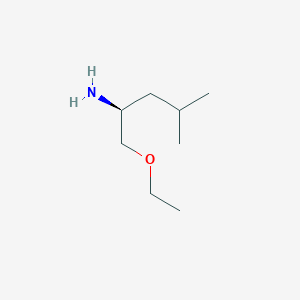
![12,13-Dihydro-3,9-dichloro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B180378.png)
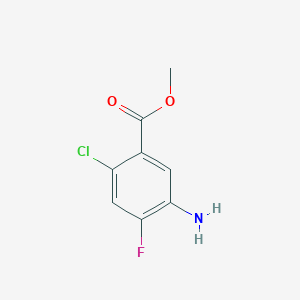
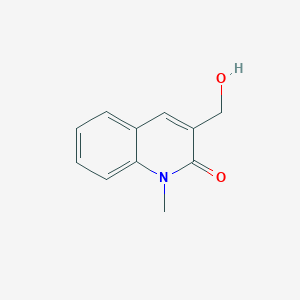
![8-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B180387.png)
